N'-(4-Ethylbenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-(4-Ethylbenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a C=N-NH functional group, which is formed by the condensation of hydrazine with aldehydes or ketones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Ethylbenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 4-ethylbenzaldehyde and 3-isopropyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-(4-Ethylbenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Ethylbenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N’-(4-Ethylbenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of other hydrazone derivatives.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as sensors or catalysts.
Mechanism of Action
The mechanism of action of N’-(4-Ethylbenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The hydrazone group can form reversible covalent bonds with certain enzymes, inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N’-(4-Ethylbenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide can be compared with other hydrazone derivatives, such as:
- N’-(4-Methylbenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide
- N’-(4-Chlorobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide
- N’-(4-Nitrobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide
These compounds share similar structural features but differ in the substituents on the benzylidene group. The unique properties of N’-(4-Ethylbenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide arise from the presence of the ethyl group, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C16H20N4O |
---|---|
Molecular Weight |
284.36 g/mol |
IUPAC Name |
N-[(E)-(4-ethylphenyl)methylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H20N4O/c1-4-12-5-7-13(8-6-12)10-17-20-16(21)15-9-14(11(2)3)18-19-15/h5-11H,4H2,1-3H3,(H,18,19)(H,20,21)/b17-10+ |
InChI Key |
UTEXLSMLHRXTBY-LICLKQGHSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C(C)C |
Canonical SMILES |
CCC1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C(C)C |
Origin of Product |
United States |
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